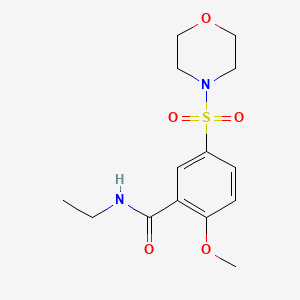
2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
Descripción general
Descripción
2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide, also known as EPM, is a chemical compound that has been extensively studied for its therapeutic potential in various diseases. It belongs to the class of sulfonamides and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. By inhibiting CA IX, 2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide can reduce the acidity of the tumor microenvironment, making it less conducive to tumor growth and metastasis.
Biochemical and physiological effects:
2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell proliferation, the induction of apoptosis, and the reduction of inflammation. It has also been shown to have neuroprotective effects, reducing neuronal damage in models of Parkinson's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is its specificity for CA IX, making it a potential therapeutic target for cancer treatment. However, one limitation is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for the study of 2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide, including its potential use in combination with other cancer therapies, its application in other diseases, and the development of more potent and selective CA IX inhibitors. Additionally, further research is needed to determine the safety and efficacy of 2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide in humans.
Aplicaciones Científicas De Investigación
2-ethoxy-4-methyl-N-(2-pyridinylmethyl)benzenesulfonamide has been studied extensively for its therapeutic potential in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective properties.
Propiedades
IUPAC Name |
2-ethoxy-4-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-3-20-14-10-12(2)7-8-15(14)21(18,19)17-11-13-6-4-5-9-16-13/h4-10,17H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEBLRGXVYANRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C)S(=O)(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4446008.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-4-ethylpiperazine](/img/structure/B4446028.png)
![1-(2,6-dimethyl-4-morpholinyl)-3-[(1-ethyl-1-methyl-2-propyn-1-yl)oxy]-2-propanol hydrochloride](/img/structure/B4446034.png)
![5-[(anilinocarbonyl)amino]-2-chloro-N-cyclohexylbenzamide](/img/structure/B4446038.png)
![3-[(methylsulfonyl)amino]-N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4446040.png)

![4-fluoro-N-[2-(4-methyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4446056.png)
![N-[3-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4446066.png)
![7-(2-pyridinylmethyl)-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4446079.png)
![4-[allyl(methylsulfonyl)amino]-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4446084.png)

